molecular formula C11H12N2S B2920060 2-[2-(Dimethylamino)vinyl]benzothiazole CAS No. 1173888-05-5

2-[2-(Dimethylamino)vinyl]benzothiazole

Cat. No.: B2920060
CAS No.: 1173888-05-5
M. Wt: 204.29
InChI Key: QWNOLXNQHADUHK-UHFFFAOYSA-N
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Description

2-[2-(Dimethylamino)vinyl]benzothiazole is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Preparation Methods

The synthesis of 2-[2-(Dimethylamino)vinyl]benzothiazole can be achieved through several synthetic routes. One common method involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions. The reaction typically proceeds via a Knoevenagel condensation mechanism, followed by cyclization to form the benzothiazole ring . Industrial production methods often employ microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time .

Chemical Reactions Analysis

2-[2-(Dimethylamino)vinyl]benzothiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[2-(Dimethylamino)vinyl]benzothiazole has a wide range of scientific research applications:

Comparison with Similar Compounds

2-[2-(Dimethylamino)vinyl]benzothiazole can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: Known for its antimicrobial properties.

    2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.

    2-Phenylbenzothiazole: Studied for its anticancer activity.

What sets this compound apart is its unique dimethylamino vinyl group, which imparts distinct chemical reactivity and optical properties, making it suitable for specialized applications in fluorescence and medicinal chemistry .

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-N,N-dimethylethenamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-13(2)8-7-11-12-9-5-3-4-6-10(9)14-11/h3-8H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNOLXNQHADUHK-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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